Metazachlor

概述

描述

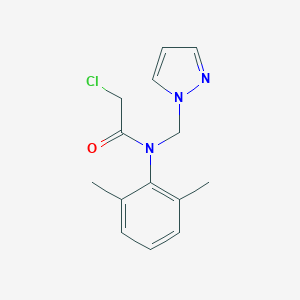

甲草胺是一种广泛使用的除草剂,属于氯乙酰胺类化学品。 它主要用于防治油菜、甘蓝和其他蔬菜等各种作物中一年生禾本科和阔叶杂草的出苗前和出苗后早期防治 . 甲草胺的化学名称为2-氯-N-(吡唑-1-基甲基)乙酰-2’,6’-二甲基苯胺,其分子式为C14H16ClN3O .

准备方法

化学反应分析

甲草胺会发生各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是其在气相和水相中被臭氧氧化 . 主要反应途径包括环加成、氧加成和单电子转移机制 . 这些反应中常用的试剂包括臭氧和其他氧化剂 . 这些反应形成的主要产物通常比母体化合物毒性更低,更环保 .

科学研究应用

Agricultural Applications

Metazachlor is primarily utilized in agriculture for pre-emergence and early post-emergence weed control. Its effectiveness has been documented across several studies:

- Weed Control : this compound is effective against a range of weeds, making it essential for crop management in cereals, oilseeds, and vegetables. It acts by inhibiting the growth of weeds shortly after they germinate, thereby reducing competition for nutrients and light with the crops .

- Formulations : Different formulations of this compound, such as suspension concentrates (SC) and controlled-release formulations (CRF), have been developed to enhance its efficacy and reduce environmental mobility. For instance, alginate-controlled release formulations have been shown to significantly limit the vertical mobility of this compound in soil, ensuring higher concentrations remain at the target depth .

Environmental Impact

The environmental implications of this compound usage are significant, particularly concerning its persistence in soil and water systems:

- Soil Mobility : Studies indicate that this compound's mobility varies with formulation type. The SC formulation tends to migrate less deeply into the soil compared to CRF formulations, which can be tailored to release the active ingredient more slowly .

- Aquatic Toxicity : Research has highlighted potential risks associated with this compound exposure to non-target aquatic organisms. For example, exposure to environmentally relevant concentrations resulted in reduced growth and developmental anomalies in crayfish, indicating a risk to aquatic ecosystems .

Health Implications

The health effects of this compound have been investigated through various toxicological studies:

- Carcinogenicity Studies : Long-term studies on rats have shown an increased incidence of liver tumors at high dietary levels of this compound; however, it is classified as a non-genotoxic agent. The mechanism appears linked to alterations in liver enzyme activities rather than direct DNA damage .

- Regulatory Assessments : Regulatory bodies have evaluated this compound for potential reproductive and developmental toxicity. Findings suggest minimal risks in these areas based on extensive animal studies .

Case Studies

Several case studies illustrate the practical applications and effects of this compound:

- Field Trials : In a controlled field trial setting, this compound demonstrated significant weed suppression compared to untreated plots. The trials also assessed different application rates and timings to optimize effectiveness while minimizing environmental impact.

- Hydrological Studies : Investigations into the hydrological behavior of this compound revealed that its presence in water systems can be influenced by rainfall patterns and soil characteristics, emphasizing the need for careful management practices to mitigate runoff .

Table 1: Efficacy of this compound Against Common Weeds

| Weed Species | Control Rate (%) | Application Timing |

|---|---|---|

| Amaranthus retroflexus | 95 | Pre-emergence |

| Chenopodium album | 90 | Early post-emergence |

| Setaria viridis | 85 | Pre-emergence |

Table 2: Toxicological Findings from Animal Studies

相似化合物的比较

甲草胺通常与其他氯乙酰胺类除草剂(如二甲戊胺-P和吡草醚)进行比较 . 虽然所有这些化合物都抑制长链脂肪酸合成,但甲草胺在其特殊的分子结构及其对更广泛杂草谱的有效性方面是独一无二的 . 类似化合物包括:

- 二甲戊胺-P

- 吡草醚

- 乙草胺

- 丙草胺

生物活性

Metazachlor is a widely used herbicide, primarily targeting broadleaf weeds in various crops such as rapeseed. Its biological activity encompasses a range of effects on both target and non-target organisms, including aquatic life and soil microorganisms. This article synthesizes the available research findings on this compound's biological activity, focusing on its effects on growth, oxidative stress, and metabolism.

This compound functions as an herbicide by inhibiting the synthesis of chlorophyll in plants, leading to plant death. It is classified as a chloroacetamide herbicide, which operates by affecting the microtubule formation necessary for cell division. This action is crucial in preventing weed growth while posing potential risks to non-target species.

Effects on Aquatic Organisms

Research has demonstrated that this compound significantly impacts aquatic organisms, particularly during their early developmental stages. A study involving marbled crayfish (Procambarus virginalis) revealed that exposure to environmentally relevant concentrations of this compound (0.0115 µmol/l and 0.0790 µmol/l) resulted in:

- Delayed Ontogeny : Crayfish exposed to this compound exhibited significant delays in growth and development stages compared to control groups. At the end of the trial, only 14% of crayfish in the highest exposure group reached advanced developmental stages compared to 73% in controls .

- Morphological Anomalies : Gill anomalies were observed in exposed crayfish, including wall thinning and disintegration of branchial structures .

- Reduced Antioxidant Activity : Significant reductions in antioxidant enzyme levels (SOD, CAT, GST) were noted in crayfish exposed to higher concentrations of this compound .

Table 1: Effects of this compound on Crayfish Antioxidant Enzymes

| Group | TBARS (nmol/mg protein) | SOD (nmol NBT/min/mg protein) |

|---|---|---|

| Control | 0.29 ± 0.01 | 0.13 ± 0.02 |

| M1 (0.0115 µmol/l) | 0.28 ± 0.16 | 0.12 ± 0.02 |

| M2 (0.0790 µmol/l) | 0.31 ± 0.03 | 0.083 ± 0.01 |

| MOA1 (this compound OA) | 0.29 ± 0.11 | 0.080 ± 0.01 |

| MOA2 (this compound OA) | 0.28 ± 0.21 | 0.06 ± 0.01 |

Soil Dissipation and Plant Uptake

This compound's dissipation from soil has been studied extensively, showing that it dissipates rapidly under certain conditions, particularly in clay soils where its uptake by plants is minimal . A study reported recovery values for this compound ranging from 86% to 109% , indicating effective dissipation rates that align with European Union guidelines for pesticide residues .

Toxicological Studies

Toxicological assessments have revealed several critical findings regarding this compound's safety profile:

- Long-term Studies : In chronic studies involving rats and mice, this compound did not show significant carcinogenic effects despite some instances of thyroid tumors at high doses . The overall evidence suggested that while there were some adverse effects on liver and kidney function, these were not conclusively linked to carcinogenicity.

- Metabolism : this compound is rapidly metabolized through phase I biotransformation processes such as hydroxylation and glucuronide conjugation . The metabolites formed can vary significantly in their biological activity compared to the parent compound.

Case Studies

Three notable case studies illustrate the implications of this compound usage:

- Case Study on Aquatic Life : A field study assessed the impact of this compound runoff on local aquatic ecosystems, revealing significant declines in fish populations correlating with application times during peak rainfall.

- Soil Health Assessment : Research highlighted changes in soil microbial communities following repeated applications of this compound, suggesting potential long-term impacts on soil health and fertility.

- Crop Yield Analysis : A comparative analysis of crop yields showed that while this compound effectively controlled weeds, its application timing was crucial to minimize negative effects on crop health and surrounding ecosystems.

属性

IUPAC Name |

2-chloro-N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEPQTYSZVCJPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058156 | |

| Record name | Metazachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67129-08-2 | |

| Record name | Metazachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67129-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metazachlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067129082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metazachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAZACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPY2K437O4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target site of metazachlor in plants?

A1: this compound primarily inhibits the synthesis of very long chain fatty acids (VLCFAs) in plants. [] This effect was specifically observed with the herbicidally active S-enantiomer of metolachlor, a related chloroacetamide herbicide, while the inactive R-enantiomer had no influence. []

Q2: How does the inhibition of VLCFA synthesis affect plant growth?

A2: VLCFAs are essential components of plant cell walls and membranes. [] By disrupting their synthesis, this compound interferes with cell division and expansion, ultimately leading to plant death. [, ] Specifically, this compound can provoke fasciation of leaves and impact cellular antioxidant defense mechanisms. []

Q3: Are there other biochemical processes affected by this compound?

A3: While VLCFA synthesis inhibition is considered the primary mode of action, this compound can also influence other metabolic pathways. Studies show it can inhibit fatty acid desaturation, particularly affecting the conversion of oleic acid. [, ] Additionally, this compound exposure can lead to oxidative stress, indicated by increased activity of antioxidative enzymes and lipid peroxidation in plant tissues. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C15H20ClN3O and a molecular weight of 293.8 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research doesn't delve into specific spectroscopic details, the development of an enzyme immunoassay (ELISA) for this compound detection relies on its structural characteristics. [] This suggests the availability of spectroscopic data for characterizing the herbicide and its interactions with antibodies.

Q6: How does this compound behave in different soil types?

A6: this compound degradation in soil is influenced by factors like texture and organic carbon content. [, , ] Higher clay and organic carbon content generally lead to faster degradation. [] The presence of organic fertilizers can initially slow down degradation, likely due to increased sorption to organic matter, but this effect diminishes over time. [, ]

A6: this compound is not known to possess catalytic properties. As a herbicide, its action relies on inhibiting enzymatic processes rather than catalyzing them.

A7: While not extensively covered in the provided research, computational chemistry could be applied to study this compound. QSAR (Quantitative Structure-Activity Relationship) models, for instance, could be developed to predict the herbicidal activity of this compound analogs based on their structural features. []

Q7: How does the structure of this compound relate to its herbicidal activity?

A8: Research on chloroacetamides, including this compound, highlights the importance of specific structural features for their activity. [, ] The presence of a chiral center in the molecule is crucial, with the S-enantiomer exhibiting significantly higher herbicidal potency compared to the R-enantiomer. [] Modifications to the aromatic ring or the side chain can alter activity and selectivity. [, ]

Q8: How stable is this compound under environmental conditions?

A9: this compound exhibits varying persistence depending on factors like soil type, moisture, and temperature. [, ] Its half-life in soil typically ranges from 1 to 3 months. [] this compound degradation can lead to the formation of metabolites, some of which might be more persistent than the parent compound. [, , , ]

Q9: Are there specific formulation strategies employed to improve this compound's efficacy?

A10: Research highlights the use of adjuvants in this compound formulations to enhance its efficacy. [] Adjuvants can improve herbicide uptake by the plant or modify its behavior in the soil, leading to better weed control. [, ] Encapsulation of this compound in biodegradable microparticles has been explored as a controlled-release strategy. [, ] This approach aims to prolong the herbicide's activity and potentially reduce its environmental impact. [, ]

Q10: Does the use of this compound raise any environmental concerns?

A11: The widespread use of this compound has raised concerns regarding its potential impact on the environment, particularly on water resources. [, , ] Studies have detected this compound and its metabolites in groundwater and surface waters, raising concerns about potential long-term effects on aquatic ecosystems and human health. [, ]

Q11: What measures are being taken to mitigate the environmental risks associated with this compound?

A12: Strategies to minimize this compound leaching to water resources include optimizing application rates and timing, using controlled-release formulations, and implementing appropriate agricultural practices. [, , ] Regulatory bodies are actively involved in monitoring this compound levels in the environment and setting maximum residue limits (MRLs) in food and feed to ensure consumer safety. [, , ]

A10: The efficacy of this compound is primarily evaluated through field trials assessing its weed control efficacy and crop safety. [, , , , ] Laboratory studies often focus on understanding its mode of action using model organisms like algae. [, , , ]

Q12: Has resistance to this compound been observed in weeds?

A13: While widespread resistance to this compound has not been widely reported, studies have successfully developed this compound-resistant algal strains in the laboratory. [, ] These resistant strains often exhibit cross-resistance to other chloroacetamide herbicides, indicating a shared mode of action. [, ]

Q13: What is known about the toxicological profile of this compound?

A14: this compound's toxicological profile has been extensively studied due to its widespread use. [, , ] Regulatory agencies, such as the European Food Safety Authority (EFSA), assess the potential risks of this compound to human health and the environment. [, , ] These assessments consider various factors, including dietary exposure, occupational exposure, and potential for bioaccumulation. [, , ]

A13: Drug delivery and targeting strategies are not typically relevant to this compound, as it is a herbicide applied directly to the soil or plants.

A13: Biomarkers and diagnostics are not commonly used in the context of this compound, as its effects are primarily assessed through direct observation of weed control and potential phytotoxicity to crops.

Q14: What analytical techniques are used to detect and quantify this compound in environmental samples?

A15: Gas chromatography coupled with electron capture detection (GC/ECD) is a widely used technique for analyzing this compound residues in various matrices, including soil, water, and plant tissues. [, , , ] This method offers high sensitivity and selectivity for detecting trace amounts of this compound and its metabolites. [, , , ] Additionally, enzyme immunoassays (ELISAs) have been developed for rapid and sensitive detection of this compound. []

Q15: What are the main pathways of this compound degradation in the environment?

A16: this compound degradation in the environment can occur through various pathways, including microbial degradation, photodegradation, and chemical hydrolysis. [, , , ] Microbial degradation is considered the primary route in soil, where microorganisms utilize this compound as a source of carbon or energy. [, , , ]

A17: this compound's solubility in water is relatively low, which influences its behavior in the environment and its formulation. [] Factors like temperature, pH, and the presence of organic matter can affect its solubility and, consequently, its bioavailability to plants and microorganisms. []

A18: Analytical methods for this compound analysis undergo rigorous validation processes to ensure their accuracy, precision, and reliability. [, ] These validation procedures follow established guidelines and involve determining parameters like linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ). [, ]

A19: Stringent quality control measures are implemented throughout the production and distribution of this compound to ensure its quality, consistency, and safety. [, ] These measures encompass various aspects, including raw material control, manufacturing process control, and finished product testing. [, ]

Q16: Are there any viable alternatives to this compound for weed control in oilseed rape?

A24: Research explores alternative herbicides and strategies for weed control in oilseed rape, particularly with the emergence of herbicide-resistant weeds. [, , , , ] Integrated weed management approaches, combining cultural practices, mechanical weed control, and herbicides with different modes of action, are increasingly emphasized to prevent resistance development and reduce reliance on single active ingredients like this compound. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。